molecular formula C15H13N5O3S B11250229 Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate

Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate

Cat. No.: B11250229
M. Wt: 343.4 g/mol
InChI Key: VLASKOXBDJYJQO-UHFFFAOYSA-N
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Description

Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate is a complex organic compound that features a purine base linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate typically involves multiple steps. One common approach is to start with the purine base, which is then functionalized with a sulfanyl group. This intermediate is then reacted with an acetamido group, followed by esterification with benzoic acid to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or amide groups, converting them into alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride
  • Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate

Comparison: Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate is unique due to its specific ester and amide functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a purine ring system linked to a benzoate moiety through an acetamido group. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, and it possesses unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • TLR7 Agonism : this compound acts as an agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. Activation of TLR7 can lead to the induction of pro-inflammatory cytokines, enhancing the immune response against pathogens and potentially cancer cells .
  • Nucleic Acid Interactions : The purine structure allows for interactions with nucleic acids, which may influence DNA/RNA processes, potentially affecting gene expression and cellular functions.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound's ability to activate TLR7 also links it to anti-inflammatory effects. By stimulating the immune system, it may help modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
In Vitro Study on Cancer Cell Lines Demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines. IC50 values were reported in the micromolar range, indicating effective cytotoxicity .
TLR7 Activation Study Confirmed that the compound activates TLR7, leading to increased production of TNF-alpha and IL-6 in macrophage cell lines .
Animal Model Study In vivo studies using murine models showed enhanced immune response against tumor growth when treated with the compound, supporting its potential as an immunotherapeutic agent .

Properties

Molecular Formula

C15H13N5O3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 2-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C15H13N5O3S/c1-23-15(22)9-4-2-3-5-10(9)20-11(21)6-24-14-12-13(17-7-16-12)18-8-19-14/h2-5,7-8H,6H2,1H3,(H,20,21)(H,16,17,18,19)

InChI Key

VLASKOXBDJYJQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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